molecular formula C11H21IN2O2 B1225492 4-(2-Iodoacetamido)-TEMPO CAS No. 25713-24-0

4-(2-Iodoacetamido)-TEMPO

Cat. No.: B1225492
CAS No.: 25713-24-0
M. Wt: 340.20 g/mol
InChI Key: MWZANHRWWCPXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Spin Labeling in Biophysics and Chemistry

The concept of spin labeling was pioneered by Harden M. McConnell and his colleagues in the mid-1960s. researchgate.netst-andrews.ac.uk Their groundbreaking work involved the introduction of stable nitroxide free radicals into biological systems, allowing for the study of protein and membrane structure and kinetics through EPR spectroscopy. st-andrews.ac.ukresearchgate.net This innovation was a significant leap forward, as it enabled researchers to investigate the fluid nature of biological membranes and the conformational changes in proteins, topics that were previously difficult to explore. researchgate.net The early development of EPR spectroscopy, and the realization that it could be applied to biological systems containing paramagnetic centers, laid the foundation for this new approach. nih.gov Over the years, the technique, often referred to as site-directed spin labeling (SDSL), has become an invaluable method for mapping secondary and tertiary protein structures and understanding the kinetics of structural changes. mdpi.com The work of scientists like Oleg Jardetzky also contributed to the broader field of using magnetic resonance techniques to study biological macromolecules. nih.goveie.gr

Overview of Nitroxide Radicals as Spin Probes and Spin Labels

Nitroxide radicals are stable organic free radicals characterized by a nitroxyl (B88944) group (N-O•) where the unpaired electron is localized. aimspress.comunizar.es This stability is typically enhanced by the presence of bulky alkyl groups adjacent to the nitrogen atom. unizar.es These molecules serve as excellent spin probes and spin labels because their EPR spectra are highly sensitive to their local environment and mobility. aimspress.comunizar.es

When a nitroxide label is attached to a specific site on a macromolecule, its EPR spectrum provides detailed information about the dynamics and polarity of that site. aimspress.comcymitquimica.com The rotational motion of the spin label, which is influenced by the motion of the macromolecule and the flexibility of the linker attaching the label, directly affects the shape of the EPR spectrum. nih.gov This sensitivity allows researchers to probe local dynamics, solvent accessibility, and distances between labeled sites. nih.govmdpi.compnas.org Nitroxides are the most widely used class of spin labels in SDSL-EPR studies of biomolecules due to their stability and their unique ability to report on their surroundings. unizar.eschemimpex.com

Significance of 4-(2-Iodoacetamido)-TEMPO as a Versatile Spin Label

Among the various nitroxide spin labels developed, this compound (often abbreviated as IASL) holds a prominent position due to its versatility and specific reactivity. d-nb.info This compound consists of a stable TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) nitroxide moiety functionalized with an iodoacetamide (B48618) group. d-nb.infopnas.org

The iodoacetamide group is a key feature, as it allows for the specific covalent labeling of sulfhydryl groups (thiols) found in cysteine residues of proteins. chemimpex.comnih.gov This specificity enables researchers to introduce the spin label at a predetermined site within a protein by first using site-directed mutagenesis to introduce a cysteine residue at the desired location. mdpi.com

The utility of this compound has been demonstrated in a wide range of studies. It has been used to investigate the binding site of enzymes like phosphoenolpyruvate (B93156) carboxykinase, to study the alkylation of specific cysteine residues in myosin, and to probe the structure and dynamics of various other proteins and biomolecular systems. mdpi.commdpi.com Its ability to report on local mobility and environment makes it a powerful tool for understanding protein conformational changes, protein-protein interactions, and the dynamics of protein domains. mdpi.com

The following data tables summarize some of the key properties and research findings related to the use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 4-(2-Iodoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy, 4-(2-Iodoacetamido)-2,2,6,6-tetramethylpiperidine 1-oxyl
CAS Number 25713-24-0
Molecular Formula C₁₁H₂₀IN₂O₂
Molecular Weight 339.19 g/mol
Appearance Light orange powder
Melting Point 114 - 117 °C
Functional Group Iodoacetamide
Reactive Towards Sulfhydryl groups (Cysteine residues)

Data sourced from multiple chemical suppliers and databases. d-nb.infomdpi.com

Table 2: Research Applications and Findings for this compound

Research AreaProtein/System StudiedKey Findings
Enzyme Kinetics and Binding Phosphoenolpyruvate CarboxykinaseUsed to investigate the binding site for GTP. mdpi.com
Muscle Protein Dynamics MyosinEmployed to study the alkylation and structure of the force-generating domain by labeling SH1 and SH2 cysteines. mdpi.commdpi.com
Protein Folding and Conformation Bovine Casein and Lysozyme (B549824)Utilized to study protein mobility and the effects of hydration on intrinsically disordered and globular proteins.
Protein-Material Interactions Lysozyme on Silica (B1680970) CompositesLabeled lysozyme at the H15 position to study its orientational preferences when interacting with silica surfaces. researchgate.netmdpi.com
Bioconjugation Polyethyleneimine (PEI)Covalently linked to PEI to create a less cytotoxic gene delivery vector with antioxidant properties. aimspress.com

This table summarizes findings from various research articles.

Table 3: EPR Spectral and Mobility Data of this compound

SystemRotational Correlation Time (τc)Observations
Free in Solution 0.91 x 10⁻¹⁰ sHigh mobility, sharp triplet ESR signal. aimspress.com
Covalently linked to LPEI 2.88 x 10⁻¹⁰ sLower mobility indicating successful conjugation to the polymer. aimspress.com
Labeled Lysozyme in Silica Composite Multiple components observedThe spectrum indicated the presence of multiple species with different degrees of immobilization, reflecting different local environments. mdpi.com
Labeled Myosin (Skeletal and Dictyostelium) Spectra were identical for both myosins in the apo and ADP-bound states.Revealed that the structure of the force-generating region is highly conserved between these two types of myosin. mdpi.com

This table presents a selection of data from studies utilizing this compound to probe molecular dynamics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZANHRWWCPXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Foundation and Reactivity of 4 2 Iodoacetamido Tempo

Structural Features Enabling Paramagnetism and Stability

The paramagnetic nature of 4-(2-Iodoacetamido)-TEMPO originates from the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety. wikipedia.orgresearchgate.net This group contains a stable nitroxide radical where an unpaired electron is localized on the N-O bond. wikipedia.org The presence of four methyl groups on the adjacent carbons of the piperidine (B6355638) ring provides steric hindrance, which shields the nitroxide radical from potential reducing agents and intermolecular interactions that could lead to its degradation. tandfonline.comuit.no This steric protection is a key factor contributing to the remarkable stability of the TEMPO radical, making it suitable for studies in biological environments. wikipedia.orguit.no

The stability of the nitroxide radical is influenced by its ring structure and the nature of the substituents at the alpha-positions. uit.no The piperidine ring of TEMPO adopts a stable chair conformation. This structural integrity, combined with the steric bulk of the methyl groups, ensures the persistence of the paramagnetic center under a range of experimental conditions. tandfonline.comuit.no

Reaction Mechanisms of the Iodoacetamido Moiety

The iodoacetamido portion of the molecule serves as the reactive handle for covalently attaching the TEMPO spin label to macromolecules, most notably proteins. wikipedia.org This functional group exhibits a preference for certain nucleophilic amino acid residues.

Thiol-Specific Labeling for Cysteine Residues

The iodoacetamido group of this compound readily and specifically reacts with the sulfhydryl (thiol) group of cysteine residues in proteins. wikipedia.orgthermofisher.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bonded to the iodine. libretexts.org This results in the displacement of the iodide leaving group and the formation of a stable thioether bond between the spin label and the cysteine residue. thermofisher.comrsc.org

This thiol-specific labeling is a cornerstone of site-directed spin labeling (SDSL), a powerful technique for studying protein structure and dynamics. wikipedia.orgresearchgate.net By introducing a cysteine mutation at a specific site in a protein, researchers can selectively attach the this compound spin label to that location. nih.govwikipedia.org The reaction is typically carried out at a pH between 7.2 and 8.0 to ensure the cysteine thiol is sufficiently deprotonated and thus more nucleophilic, while minimizing reactions with other residues. nih.gov

Reactivity with Other Nucleophilic Sites, Including Methionine

While the iodoacetamido moiety shows a strong preference for cysteine residues, it can also react with other nucleophilic sites within a protein, particularly in the absence of accessible thiols. thermofisher.com One such site is the sulfur atom of methionine residues. thermofisher.comsigmaaldrich.com The reaction with methionine is generally slower than with cysteine and often requires more forcing conditions. thermofisher.com

Besides methionine, other nucleophilic amino acid side chains such as histidine and lysine (B10760008), as well as the N-terminal amino group of a protein, can potentially react with iodoacetamide (B48618). thermofisher.comroyalsocietypublishing.org However, these reactions are generally less favorable than the reaction with cysteine and often require higher pH values to deprotonate the respective nucleophiles. thermofisher.com For instance, most aliphatic amines like the side chain of lysine are protonated and thus relatively unreactive below pH 8. thermofisher.com

Comparison with Other Site-Directed Spin Labels: Structural and Reactivity Profiles

This compound is one of several thiol-reactive spin labels used in SDSL. Other commonly used labels include those with maleimide (B117702) and methanethiosulfonate (B1239399) (MTS) functional groups. wikipedia.orgresearchgate.net

Functional GroupReaction TypeBond FormedReactivity Profile
Iodoacetamide Nucleophilic Substitution (SN2)ThioetherHighly reactive with thiols; can react with other nucleophiles like methionine and histidine under certain conditions. thermofisher.comlibretexts.org
Maleimide Michael AdditionThioetherHighly specific for thiols, forming a stable thioether bond. It does not typically react with methionine or histidine. thermofisher.com
Methanethiosulfonate (MTS) Thiol-Disulfide ExchangeDisulfideSpecific for thiols, forming a disulfide bond. This bond can be cleaved by reducing agents. unizar.es

Iodoacetamide-based labels , like this compound, are highly reactive towards thiols. thermofisher.com However, their potential for side reactions with other nucleophiles necessitates careful control of reaction conditions to ensure site-specificity. thermofisher.comroyalsocietypublishing.org The resulting thioether bond is very stable. thermofisher.com

Maleimide-based labels , such as 4-maleimido-TEMPO (MSL), are also highly specific for cysteine residues, reacting via a Michael addition to form a stable thioether linkage. thermofisher.comebi.ac.uk A key advantage of maleimides is their general lack of reactivity towards methionine and histidine, offering greater selectivity than iodoacetamides. thermofisher.com

Methanethiosulfonate (MTS) labels , like S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL), react specifically with thiols to form a disulfide bond. unizar.es While highly specific, the resulting disulfide linkage is susceptible to cleavage by reducing agents, which can be a consideration depending on the experimental context. unizar.es

The choice of spin label often depends on the specific application, the protein being studied, and the desired stability of the linkage. The structural differences in the reactive groups and the resulting linkages can also influence the mobility and local environment of the nitroxide radical, which can be an important factor in the interpretation of electron paramagnetic resonance (EPR) data. nih.gov

Synthesis and Chemical Modifications of 4 2 Iodoacetamido Tempo Derivatives

Synthetic Approaches to 4-(2-Iodoacetamido)-TEMPO

The primary and most common synthetic route to this compound involves a two-step process starting from commercially available 2,2,6,6-tetramethyl-4-piperidone. The initial phase is the synthesis of the key intermediate, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO. rsc.orgnih.gov The subsequent step is the acylation of the amino group on the TEMPO scaffold with an iodoacetylating agent.

The synthesis of 4-amino-TEMPO can be achieved through a multi-step procedure. rsc.org A common method begins with the reductive amination of 2,2,6,6-tetramethyl-4-piperidone, followed by oxidation of the secondary amine in the piperidine (B6355638) ring to the characteristic nitroxyl (B88944) radical. st-andrews.ac.uk An alternative detailed procedure involves the acylation of 2,2,6,6-tetramethylpiperidine (B32323) with acetic anhydride (B1165640), followed by oxidation with hydrogen peroxide in the presence of sodium tungstate (B81510) to form 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide. rsc.org This acetamide (B32628) intermediate is then hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield 4-amino-TEMPO. rsc.org

Once the 4-amino-TEMPO precursor is obtained, it is converted to the target compound, this compound. This is typically achieved through the reaction of the primary amine of 4-amino-TEMPO with an activated form of iodoacetic acid. Common reagents for this acylation include iodoacetic anhydride or N-succinimidyl iodoacetate (SIA). conicet.gov.arscbt.com The reaction is an N-acylation where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the iodoacetylating agent and displacing a leaving group (iodide or N-hydroxysuccinimide). The reaction is generally performed in an aprotic organic solvent, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 1: General Synthetic Scheme for this compound
StepStarting MaterialReagent(s)Intermediate/ProductTypical Conditions
12,2,6,6-tetramethylpiperidine1. Acetic anhydride 2. H₂O₂, Sodium tungstate 3. KOH4-amino-TEMPOMulti-step process involving acylation, oxidation, and hydrolysis. rsc.org
24-amino-TEMPOIodoacetic anhydride or N-succinimidyl iodoacetate (SIA)This compoundReaction in a dry aprotic solvent (e.g., DCM, DMF) at room temperature, often in the dark to prevent photoreactions of the iodo-compound. conicet.gov.ar

Derivatization Strategies for Targeted Applications

The reactive iodoacetamide (B48618) group of this compound makes it an ideal candidate for covalent modification of various molecules and materials. These derivatization strategies are pivotal for creating sophisticated tools for biophysical studies and materials science.

A significant application of this compound is its conjugation to polymeric backbones. This process, known as spin labeling, introduces the paramagnetic TEMPO moiety into a macromolecular system, allowing the study of polymer dynamics, conformation, and local environment using EPR spectroscopy. chemimpex.com

One notable example is the covalent modification of polyethyleneimine (PEI), a polymer widely used for gene delivery. nih.govnih.gov In one study, this compound was conjugated to linear PEI (LPEI) to create TEMPO-LPEI. nih.gov The reaction involves the nucleophilic attack of the primary and secondary amine groups of PEI on the iodoacetamide moiety of the spin label. This modification was shown to reduce the cytotoxicity of the PEI polymer. nih.govresearchgate.net The degree of labeling can be controlled by the stoichiometry of the reactants and quantified by EPR spectroscopy. nih.gov

Another detailed example involves the labeling of polyvinylimidazole (PVIm). nih.gov Here, the imidazole (B134444) groups of PVIm perform a nucleophilic attack on the electron-deficient carbon of the iodoacetamido group. The reaction is typically carried out by dissolving PVIm in an alcohol like ethanol, and adding a solution of this compound in a solvent like chloroform. The mixture is stirred overnight to ensure completion. nih.gov This method provides a way to study the local dynamics and water accessibility in polyelectrolyte systems.

Table 2: Examples of this compound Conjugation to Macromolecules
MacromoleculeReactive Group on MacromoleculeSolvent SystemPurpose of ConjugationReference
Linear Polyethyleneimine (LPEI)Primary/Secondary AminesNot specifiedReduce cytotoxicity and create an ESR probe for studying polymer properties. nih.gov
Polyvinylimidazole (PVIm)Imidazole GroupsEthanol/ChloroformMonitor local water dynamics in polyelectrolyte coacervates. nih.gov
Candida rugosa Lipase (B570770)Thiol Groups (Cysteine)Tris-HCl buffer (pH 7.5) / AcetonitrileInvestigate enzyme conformation and location within microemulsion-based gels. nih.gov

To gain complementary information from different analytical techniques, this compound can be incorporated into hybrid or dual-modal probes, most notably by linking it to a fluorescent dye. conicet.gov.ar Such probes allow for simultaneous or sequential analysis by both fluorescence spectroscopy and EPR, providing a more comprehensive picture of the system under investigation.

The synthesis of these hybrid probes presents a challenge: the paramagnetic nitroxide radical can quench the fluorescence of the nearby fluorophore. conicet.gov.ar Therefore, the design requires careful selection of the fluorophore and the linker connecting the two moieties to minimize this quenching effect while maintaining the desired functionalities.

One successful strategy involves the synthesis of a dual fluorescence-spin label where a rhodamine B fluorophore is linked to a PROXYL nitroxide (a related spin label) via a stable linker. conicet.gov.ar This approach demonstrated that by careful molecular design, a dual-labeled compound can be created that enables quantification and visualization in tissues using both Fluorescence Lifetime Imaging Microscopy (FLIM) and EPR. conicet.gov.ar

Another approach describes the synthesis of a pre-fluorescent radical probe where a TEMPO moiety is chemically coupled to a quinoline (B57606) chromophore. researchgate.net In this design, the TEMPO radical quenches the fluorescence of the quinoline. However, upon reaction of the TEMPO radical (e.g., through H-abstraction), the quenching is relieved, and fluorescence is "turned on." This concept can be used to monitor radical reactions or changes in the redox environment. The synthesis involves a condensation reaction between 4-amino-TEMPO and an activated carboxylic acid derivative of the fluorophore. researchgate.net These examples highlight the potential for creating sophisticated molecular tools by combining the functionalities of TEMPO and fluorescent dyes.

Advanced Electron Paramagnetic Resonance Epr Spectroscopic Methodologies Employing 4 2 Iodoacetamido Tempo

Continuous Wave (CW) EPR Spectroscopy for Conformational Dynamics

Continuous Wave (CW) EPR spectroscopy is a foundational technique that leverages the sensitivity of the nitroxide EPR spectrum to the rotational motion of the spin label. nih.gov By analyzing the spectral lineshape, researchers can extract information about the conformational dynamics of the labeled macromolecule. nih.gov

The rotational correlation time (τc) is a key parameter derived from CW-EPR spectra that quantifies the rotational mobility of the spin label. nih.gov A shorter τc indicates faster, more unrestricted motion, while a longer τc signifies slower, more hindered movement. nih.govmdpi.com This parameter is highly sensitive to the local environment of the label and reflects the dynamics of the protein or other macromolecule to which it is attached. nih.govmdpi.com

For instance, a study comparing the free 4-(2-iodoacetamido)-TEMPO spin label with the label conjugated to a linear polyethyleneimine (LPEI) demonstrated a significant difference in their rotational correlation times. The free label exhibited a τc of 0.91 x 10⁻¹⁰ s, indicative of rapid tumbling in solution. nih.gov In contrast, the TEMPO-LPEI conjugate had a τc of 2.88 x 10⁻¹⁰ s, reflecting the reduced mobility of the label due to its attachment to the larger polymer. nih.gov

Similarly, when studying spin-labeled Candida rugosa lipase (B570770), researchers observed changes in rotational correlation times upon immobilization in different gel systems. mdpi.com In one system, a two-component analysis revealed a highly mobile component (92%) with a τc of 0.08 ns and a very immobile component (8%) with a τc of 8.43 ns. mdpi.com In other systems, the mobility was significantly reduced, with τc values for mobile and immobile components ranging from 1.45 ns to 6.43 ns. mdpi.com These findings illustrate how CW-EPR can be used to characterize the molecular mobility of labeled proteins in various environments.

SampleRotational Correlation Time (τc)Mobility
Free this compound0.91 x 10⁻¹⁰ sHigh
TEMPO-LPEI Conjugate2.88 x 10⁻¹⁰ sLow
Spin-labeled Lipase (System A, Mobile)0.08 nsVery High
Spin-labeled Lipase (System A, Immobile)8.43 nsVery Low
Spin-labeled Lipase (System B, Mobile)1.45 nsModerate
Spin-labeled Lipase (System B, Immobile)5.86 nsLow

The hyperfine splitting constant (AN) and the g-factor, also derived from CW-EPR spectra, are sensitive to the polarity of the spin label's microenvironment. eie.gr An increase in the solvent polarity generally leads to an increase in the AN value. This property allows this compound to be used as a probe for the local polarity at the labeled site.

For example, when spin-labeled lipase was transferred from an aqueous solution to a less polar microemulsion environment, the change in the environment was reflected in the EPR parameters. eie.gr This demonstrates the utility of this compound in probing the polarity of its surroundings. eie.gr The spectral lineshape is also influenced by the viscosity of the medium, which affects the rotational motion of the spin label. mdpi.com By analyzing the changes in the EPR spectrum, one can infer changes in the local viscosity experienced by the labeled molecule.

Pulsed EPR Techniques for Long-Range Distance Measurements (e.g., DEER/PELDOR)

While CW-EPR is excellent for studying local dynamics, pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), are employed to measure long-range distances between two spin labels. nih.govwhiterose.ac.uk These techniques are crucial for determining the three-dimensional structure and conformational changes of large macromolecular complexes. nih.govwhiterose.ac.uk

The DEER/PELDOR experiment measures the dipolar coupling between two electron spins, which is dependent on the distance between them, typically in the range of 1.5 to 8.0 nanometers. nih.govwhiterose.ac.uk By introducing two this compound labels at specific sites within a protein or protein complex, the distance between these sites can be precisely determined. nih.gov

This approach has been instrumental in studying the structure of various macromolecular assemblies. For instance, it can be used to measure distances within a single protein to understand its folding and conformational changes, or between different proteins in a complex to elucidate their arrangement. The precision of these measurements can be as high as 0.3 Å for shorter distances within the measurable range. nih.gov

A significant advantage of DEER/PELDOR is its ability to resolve conformational heterogeneity. researchgate.net If a protein or complex exists in multiple conformational states, the DEER experiment will yield a distance distribution rather than a single distance. This distribution provides information about the population of each conformational state. researchgate.net

For example, in the study of HIV-1 protease, DEER distance profiles were reconstructed as a series of Gaussian-shaped populations, each representing a distinct conformational ensemble. researchgate.net This allowed the researchers to characterize the conformational landscape of the enzyme. By analyzing the shape and width of the distance distribution, it is possible to distinguish between the flexibility of the spin label itself and the conformational heterogeneity of the macromolecule. acs.org

Time-Resolved EPR Applications in Chemical and Biological Systems

Time-resolved EPR (TR-EPR) is a powerful technique for studying transient paramagnetic species and short-lived intermediates in chemical and biological reactions. researchgate.netrsc.org By initiating a reaction with a laser pulse or a rapid mixing event, TR-EPR can capture the EPR spectrum of transient radical species with high time resolution.

While specific applications of this compound in TR-EPR are less commonly documented in readily available literature compared to its use in CW and pulsed EPR for structural biology, the principles of TR-EPR are applicable. For instance, TR-EPR has been used to study the triplet states of photosystem II reaction centers, revealing details about photoinduced electron transfer processes. researchgate.net In such experiments, a spin label like this compound could potentially be used to probe the structural dynamics of a protein in response to a photochemical event, providing a time-resolved view of conformational changes. A study on phthalimide-N-oxyl (PINO) radical demonstrated the use of time-resolved EPR to investigate the fast formation of radical species and their subsequent reactions under photochemical conditions. rsc.org This highlights the potential for using spin labels in conjunction with TR-EPR to track rapid processes in chemical and biological systems. rsc.org

Broader Applications of 4 2 Iodoacetamido Tempo and Its Derivatives

Polymer Chemistry and Controlled Radical Polymerization (e.g., Nitroxide-Mediated Polymerization)

4-(2-Iodoacetamido)-TEMPO and its parent compound, TEMPO, are instrumental in the field of polymer chemistry, particularly in a process known as Nitroxide-Mediated Polymerization (NMP). chemimpex.comwikipedia.org NMP is a type of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and very low dispersity. chemimpex.com The stability and reactivity of this compound make it a preferred choice for researchers in creating materials with tailored properties for industries like plastics and coatings. chemimpex.com

The fundamental mechanism of NMP involves the reversible capping of the growing polymer chain by the nitroxide radical. wikipedia.org The process is initiated by a conventional radical initiator, which then reacts with a monomer. The TEMPO derivative reversibly combines with the propagating radical at the end of the polymer chain, forming a dormant species called an alkoxyamine. icp.ac.rucsiropedia.csiro.au This dormant chain is temporarily inactive. By applying heat, the weak C-ON bond in the alkoxyamine can be broken, which regenerates the propagating radical and the nitroxide radical, allowing polymerization to resume. wikipedia.orgicp.ac.ru This reversible termination process allows chemists to control the extent of polymerization and produce narrowly distributed polymer chains. wikipedia.org This technique represents a significant advancement over traditional free-radical polymerization, which lacks this level of control.

Table 1: Key Features of Nitroxide-Mediated Polymerization (NMP)

Feature Description Relevance of this compound
Control Mechanism Reversible termination of growing polymer chains by a stable nitroxide radical. Acts as the stable nitroxide radical that reversibly caps the polymer chain. chemimpex.comwikipedia.org
Resulting Polymers Well-defined architectures, predictable molecular weights, low dispersity. chemimpex.com Enables the production of specialized polymers with tailored properties. chemimpex.com
Process A dormant alkoxyamine is formed, which can be reactivated (typically by heat) to allow polymerization to continue. wikipedia.orgicp.ac.ru The iodoacetamido group allows for further functionalization or tethering.

| Advantages | Metal-free process, effective for a broad range of monomers. | Provides stability and reactivity advantages over some similar compounds. chemimpex.com |

While the NMP mechanism is well-understood, side reactions can sometimes compromise its effectiveness, particularly with certain monomers like methacrylates. rsc.org Research using quantum-chemical calculations has helped to identify and understand these deleterious side reactions, providing guidelines for minimizing their occurrence and improving the NMP process. rsc.org

Materials Science and Engineering (e.g., Bioinspired Composites, Hydrogels)

The versatility of TEMPO derivatives extends into materials science, where they are used to create advanced materials like bioinspired composites and hydrogels. Bioinspired composites are materials designed to mimic the structures and properties of natural materials, which often exhibit exceptional mechanical performance derived from hierarchical arrangements of simple constituents. researchgate.netmatec-conferences.org The goal is to combine the best characteristics of each component to create high-performance materials. researchgate.net

TEMPO-mediated oxidation is a key technique for modifying natural polymers like cellulose to create building blocks for these advanced materials. Specifically, TEMPO-catalyzed oxidation of cellulose nanofibers can produce hydrogels. nih.govmdpi.com These hydrogels, which are three-dimensional polymer networks with high water content, are promising for biomedical applications such as drug delivery and 3D cell cultivation. mdpi.comresearchgate.net The properties of these hydrogels can be tuned, and they have been shown to be cytocompatible, supporting the growth and proliferation of cells like human mesenchymal stem cells. nih.govmdpi.com

In the context of bioinspired composites, materials mimicking the "brick-and-mortar" structure of nacre (mother of pearl) have shown significantly increased energy absorption and toughness. matec-conferences.orgresearchgate.net By incorporating TEMPO-functionalized components, researchers can introduce specific chemical functionalities and create novel composites with enhanced properties for various engineering applications. e3s-conferences.org

Table 2: Applications of TEMPO Derivatives in Materials Science

Material Type Role of TEMPO Derivative Example Application Research Finding
Hydrogels Catalyzes the oxidation of cellulose to create cellulose nanofibers (CNFs) for hydrogel formation. nih.govmdpi.com 3D in vitro cell cultivation. nih.gov TEMPO-oxidized CNF hydrogels support the spreading, proliferation, and migration of human mesenchymal stem cells. nih.gov
Bioinspired Composites Functionalization of polymer components to enhance material properties and mimic natural structures. e3s-conferences.org Increased energy absorption materials. matec-conferences.org A nacre-inspired "brick-and-mortar" architecture can increase the energy absorbing capacity by over 2490% compared to a benchmark cementitious specimen. matec-conferences.org

| Drug Delivery | Creation of stimuli-responsive composite hydrogels for controlled release. researchgate.net | On-demand drug release. researchgate.net | Dual-responsive hydrogels based on TEMPO-oxidized cellulose and poly(N-isopropylacrylamide) can release drugs in response to both pH and temperature changes. researchgate.net |

Redox Chemistry and Radical Scavenging Studies

The defining characteristic of this compound is its nature as a stable free radical, which makes it invaluable for studies in redox chemistry and as a radical scavenger. chemimpex.comchemicalbook.com Its free radical properties are utilized in research on oxidative stress and the effectiveness of antioxidants. chemimpex.com As a spin label, it is widely used in electron paramagnetic resonance (EPR) spectroscopy to probe molecular dynamics and interactions with high precision. chemimpex.com

The redox cycle of TEMPO involves the formation of a hydroxylamine (TEMPOH) and an oxoammonium cation (TEMPO+). researchgate.net The TEMPO+ cation, formed by the one-electron oxidation of TEMPO, is a powerful oxidizing agent itself. researchgate.net This catalytic cycle is employed in the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids, offering a mild and environmentally benign alternative to heavy metal oxidants. wikipedia.orgresearchgate.net For instance, 4-acetamido-TEMPO is used to oxidize primary alcohols to carbonyl compounds. fishersci.comwikipedia.org

The ability to act as a radical scavenger means it can neutralize more reactive, potentially damaging radicals. chemicalbook.com However, depending on the conditions and concentration, TEMPO can also act as a radical scavenger that consumes radicals generated in a system, which can inhibit certain degradation processes. researchgate.net This dual nature makes it a fascinating subject of study.

Environmental Applications (e.g., Degradation of Pollutants)

The redox properties of TEMPO and its derivatives are being harnessed for environmental applications, specifically in the degradation of pollutants. chemimpex.com By facilitating redox reactions, these compounds can contribute to cleaner industrial processes and environmental remediation efforts. chemimpex.com

One significant application is enhancing the oxidation of organic contaminants by strong oxidants like permanganate. researchgate.net In these systems, TEMPO acts as an electron shuttle or redox mediator. It is first oxidized by the primary oxidant (e.g., Mn(VII)) to its more reactive oxoammonium cation (TEMPO+). This cation then rapidly oxidizes the organic pollutant, such as Bisphenol A (BPA). researchgate.net This mediated pathway significantly accelerates the degradation kinetics of various trace organic contaminants over a wide pH range. researchgate.net The use of TEMPO as a catalyst in such systems provides an effective method for removing persistent pollutants from water. researchgate.net

NASA's Tropospheric Emissions: Monitoring of Pollution (TEMPO) instrument, while unrelated chemically, shares the name and a common goal of environmental monitoring. nasa.govnih.gov This space-based instrument provides hourly measurements of major air pollutants like ozone and nitrogen dioxide over North America, advancing air quality and health applications. nasa.govnih.gov

Methodological Considerations and Challenges in 4 2 Iodoacetamido Tempo Spin Labeling

Site Selection and Introduction of Labeling Sites (e.g., Site-Directed Mutagenesis)

The foundation of a successful SDSL experiment lies in the precise placement of the 4-(2-Iodoacetamido)-TEMPO spin label. The iodoacetamide (B48618) functional group of this reagent primarily targets and covalently modifies the thiol group of cysteine residues. researchgate.net Therefore, the selection of a labeling site is contingent on the presence and accessibility of a cysteine residue within the protein of interest.

In many cases, proteins may not have a native cysteine at the desired location for studying a specific structural feature. Furthermore, existing cysteine residues may be located in regions that are not of interest or are buried within the protein core, inaccessible to the labeling reagent. To overcome these limitations, site-directed mutagenesis is a powerful and commonly employed technique. researchmap.jp This molecular biology method allows for the targeted substitution of an amino acid at a specific position with a cysteine, thereby introducing a unique reactive handle for the this compound probe.

The process of site-directed mutagenesis involves several key steps, as outlined in the table below:

StepDescriptionKey Considerations
Primer DesignDesign of oligonucleotide primers containing the desired mutation (the codon for cysteine).Primers should have sufficient length and appropriate melting temperature for specific binding to the target DNA.
PCR AmplificationThe mutagenic primers are used in a polymerase chain reaction (PCR) to amplify the entire plasmid containing the gene of interest.A high-fidelity DNA polymerase is crucial to prevent the introduction of unintended mutations.
Template DigestionThe parental, non-mutated DNA template is selectively digested using an enzyme such as DpnI, which specifically recognizes and cleaves methylated DNA (the parental plasmid).Ensures that only the newly synthesized, mutated plasmids are propagated.
TransformationThe newly synthesized, mutated plasmids are introduced into competent bacterial cells for replication.High-efficiency competent cells are used to maximize the chances of successful transformation.
VerificationThe resulting colonies are screened, and the plasmid DNA is sequenced to confirm the presence of the desired cysteine mutation.DNA sequencing is essential to verify the accuracy of the mutagenesis.

When selecting a site for cysteine substitution, it is crucial to choose a location that is unlikely to disrupt the native structure and function of the macromolecule. Surface-exposed loops or regions not involved in critical interactions are often ideal candidates. Computational modeling can aid in predicting the potential impact of a mutation on the protein's fold and stability.

Spin Labeling Efficiency and Optimization Protocols

Achieving high spin labeling efficiency is paramount for obtaining strong EPR signals and accurate data. The reaction between this compound and a cysteine thiol is an alkylation reaction that is influenced by several factors. nih.gov Incomplete labeling can lead to complex spectra containing contributions from both labeled and unlabeled populations, complicating data analysis.

A typical labeling protocol involves incubating the purified protein with a molar excess of this compound. The table below outlines a general protocol and key parameters that can be optimized to enhance labeling efficiency.

ParameterTypical Range/ConditionRationale and Optimization Considerations
pH7.0 - 8.5The thiol group of cysteine needs to be in its nucleophilic thiolate form (S-) to react with the iodoacetamide. A pH above the pKa of the cysteine thiol (typically ~8.5) favors the thiolate form, but higher pH can also risk protein denaturation. nih.gov
Reagent Molar Excess5- to 20-foldA molar excess of the spin label drives the reaction towards completion. However, a very large excess can increase the likelihood of non-specific labeling of other nucleophilic residues like histidine or methionine. nih.govresearchgate.net
Reaction Time1 to 12 hoursThe optimal time depends on the accessibility and reactivity of the target cysteine. The reaction progress can be monitored by EPR or mass spectrometry. nih.gov
Temperature4°C to Room TemperatureLower temperatures (4°C) are often used for longer incubations to maintain protein stability, while room temperature can accelerate the reaction for shorter durations.
Removal of Unreacted LabelDialysis, size-exclusion chromatographyIt is crucial to remove all non-covalently bound spin label, as its sharp, intense EPR signal can obscure the broader signal from the immobilized, protein-bound label.

In a study on the sarcoplasmic reticulum Ca(2+)-ATPase, an iodoacetamide spin label was used to selectively modify Cys-674. nih.gov The selectivity of the reaction was found to be greater than that of other labeling reagents, highlighting that the choice of the iodoacetamide derivative itself is a key factor in labeling efficiency and specificity. nih.gov The extent of labeling can be quantified by comparing the double integral of the EPR spectrum of the labeled protein to that of a known standard concentration of the free spin label.

Potential Perturbations to Native Macromolecular Structure and Function

The attachment of the spin label can lead to several types of perturbations:

Local Structural Changes: The presence of the label can disrupt local secondary structure, such as an alpha-helix or a beta-sheet, or alter the side-chain conformations of neighboring amino acids.

Alteration of Dynamics: The tether connecting the TEMPO moiety to the protein backbone has a degree of flexibility, which can influence the motional dynamics of the region being probed.

Functional Impact: If the labeling site is near an active site, a binding interface, or an allosteric regulatory site, the spin label can interfere with the protein's biological activity.

It is therefore essential to perform functional assays and other structural characterizations to validate that the spin-labeled protein behaves similarly to its unlabeled, wild-type counterpart. For example, if the protein is an enzyme, its kinetic parameters (Km and kcat) should be measured before and after labeling. For a receptor, its ligand-binding affinity should be assessed.

The choice of the labeling site is critical in minimizing these perturbations. Introducing the label at a surface-exposed site that is not involved in biological activity is generally preferred. The length and flexibility of the linker between the macromolecule and the nitroxide radical are also important considerations; a shorter, more rigid linker may provide more precise distance information but could also be more perturbing to the native structure. uni-konstanz.de

Advanced Data Analysis and Interpretation in EPR Spectroscopy

The EPR spectrum of this compound attached to a macromolecule is rich with information but can be complex to interpret. The lineshape of the spectrum is highly sensitive to the rotational motion of the nitroxide radical, which in turn reflects the dynamics of the protein region to which it is attached. farmaceut.org

Challenges in the analysis of EPR spectra include:

Line Broadening: In biological systems, the slow motion of the macromolecule leads to significant broadening of the EPR lines, which can obscure fine details. nih.gov

Overlapping Signals: If there is incomplete labeling or if the label exists in multiple conformations with different mobilities, the resulting spectrum will be a superposition of different signals, making interpretation difficult. nih.gov

Anisotropy: The magnetic interactions (the g-factor and hyperfine coupling) are anisotropic, meaning they depend on the orientation of the nitroxide radical with respect to the external magnetic field. In a frozen solution, where all orientations are present, this results in a broad "powder pattern" spectrum. researchgate.net

To address these challenges, advanced data analysis and spectroscopic techniques are employed:

Spectral Simulation: Computer programs are used to simulate EPR spectra based on theoretical models of spin label motion. nih.gov By fitting the simulated spectra to the experimental data, quantitative parameters such as the rotational correlation time, which describes the speed of motion, can be extracted.

Pulsed EPR Techniques: Advanced pulsed EPR methods, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR), allow for the precise measurement of distances between two spin labels introduced at different sites on a macromolecule. nih.gov These techniques are invaluable for determining global structural features and conformational changes.

High-Field EPR: Performing EPR at higher magnetic fields and microwave frequencies can increase the resolution of the spectra, helping to distinguish between different labeled sites or conformational states. mdpi.com

The interpretation of EPR data from this compound labeled macromolecules is a multifaceted process that often requires a combination of experimental approaches and computational modeling to extract detailed and accurate information about protein structure and dynamics. libretexts.org

Q & A

Basic Research Questions

Q. What are the key chemical properties of 4-(2-Iodoacetamido)-TEMPO, and how do they influence its application in biochemical studies?

  • Answer : The compound (C₁₁H₂₀IN₂O₂; MW 339.19) contains an iodoacetamide group that reacts selectively with thiols (e.g., cysteine residues) and a stable nitroxide radical for paramagnetic labeling. Its melting point (114–117°C) and solubility in DMSO (60 mM stock solutions) ensure stability during reactions. The iodoacetamide group enables covalent bonding to cysteine, while the TEMPO radical facilitates electron paramagnetic resonance (EPR) or paramagnetic relaxation enhancement (PRE) studies .

Q. What is the standard protocol for cysteine-specific spin labeling using this compound?

  • Answer :

Reaction setup : Incubate the target protein (e.g., Ube2w or HHARI mutants) with a 5:1 molar excess of this compound in buffer (e.g., phosphate buffer, pH 7.2) at 4°C overnight .

Purification : Remove unreacted probe via dialysis or size-exclusion chromatography (e.g., Nap-10 columns) .

Validation : Confirm labeling efficiency (>95%) using MALDI-TOF mass spectrometry or NMR HSQC-TROSY .

Advanced Research Questions

Q. How can paramagnetic relaxation enhancement (PRE) experiments with this compound resolve dynamic protein-protein interactions?

  • Answer :

  • Spin-label incorporation : Introduce cysteine mutations (e.g., T82C, T105C) in the protein of interest, then label with this compound .
  • NMR data collection : Acquire ¹H-¹⁵N HSQC spectra before and after reducing the paramagnetic effect with ascorbate. Calculate PRE ratios (I/I₀) to map proximity (<20 Å) between the spin label and nuclei .
  • Interpretation : Consistent PRE patterns across multiple labeling sites indicate dynamic, "fuzzy" binding interfaces (e.g., Gcn4-Mediator complexes) .

Q. What strategies mitigate off-target labeling or side reactions when using this compound in RNA or peptide studies?

  • Answer :

  • Selective modification : Use RNA with 4-thiouridine or peptides with single cysteine residues to avoid non-specific reactions .
  • Reaction optimization : Limit incubation time (e.g., 24 hours at room temperature) and employ a 100-fold molar excess of the probe to ensure specificity .
  • Purification : Remove unreacted probe via ethanol/sodium acetate precipitation or dialysis .

Q. How does this compound compare to other spin labels (e.g., maleimido-TEMPO) in studying conformational dynamics?

  • Answer :

  • Advantages : The iodoacetamide group provides higher specificity for cysteine over methionine, unlike maleimido probes, which may react with amines .
  • Limitations : Longer reaction times (overnight vs. 2 hours for maleimido probes) are required for complete labeling .
  • Validation : Cross-validate results with orthogonal techniques (e.g., EPR or X-ray crystallography) to confirm conformational changes .

Methodological Challenges & Troubleshooting

Q. How should researchers address incomplete labeling or side products in cysteine modification reactions?

  • Answer :

  • Excess reagent : Use a 5:1 to 10:1 molar ratio of probe-to-protein to drive reactions to completion (>95% yield) .
  • Temperature : Increase reaction temperature to 30°C for faster kinetics .
  • Analytical controls : Monitor reaction progress via MALDI-TOF or SDS-PAGE to detect unlabeled species or dimerization artifacts .

Q. What experimental controls are critical for interpreting PRE data in multi-domain protein complexes?

  • Answer :

  • Diamagnetic control : Compare spectra with and without ascorbate to isolate paramagnetic effects .
  • Free probe control : Add free TEMPO to confirm observed PREs are due to site-specific labeling, not nonspecific interactions .
  • Mutant validation : Use cysteine-null mutants to rule out background signal .

Data Contradictions & Resolution

Q. Why do some sources describe this compound as methionine-specific despite its predominant use for cysteine labeling?

  • Answer : This discrepancy arises from conflicting vendor descriptions (e.g., labels it as methionine-specific). However, mechanistic studies confirm its iodoacetamide group primarily targets cysteine thiols. Methionine reactivity is negligible under standard conditions (pH 7–8, 4–30°C) but may occur in highly reducing environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Iodoacetamido)-TEMPO
Reactant of Route 2
Reactant of Route 2
4-(2-Iodoacetamido)-TEMPO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.